molecular formula C26H23N5O4 B3910329 N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE

N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE

Cat. No.: B3910329
M. Wt: 469.5 g/mol
InChI Key: KJIUCSPMBCGXLU-JVWAILMASA-N
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Description

N’-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of nitro, pyrrolidine, and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the nitro-substituted pyrrolidine and the acridine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, acetic anhydride, and various catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and acridine moieties can interact with biological macromolecules such as proteins and DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE: Unique due to its specific combination of functional groups.

    Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.

    Acridine derivatives: Widely studied for their anticancer and antimicrobial properties.

Uniqueness

The uniqueness of N’-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE lies in its multi-functional nature, combining the properties of nitro, pyrrolidine, and acridine groups

Properties

IUPAC Name

N-[(E)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c32-25(17-30-23-9-3-1-7-20(23)26(33)21-8-2-4-10-24(21)30)28-27-16-18-15-19(31(34)35)11-12-22(18)29-13-5-6-14-29/h1-4,7-12,15-16H,5-6,13-14,17H2,(H,28,32)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIUCSPMBCGXLU-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE

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